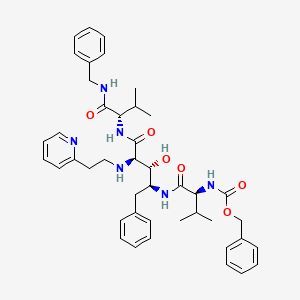
3a,4,5,6-Tetrahydro Midazolam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used as sedatives, hypnotics, anxiolytics, anticonvulsants, and muscle relaxants . This particular compound has been identified as a designer benzodiazepine, which means it is structurally similar to therapeutically used benzodiazepines but is not used for medical purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems to control reaction parameters such as temperature, pressure, and pH. Quality control measures are stringent to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Applications De Recherche Scientifique
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine has several scientific research applications:
Biology: Studied for its interaction with GABA receptors and its effects on the central nervous system.
Medicine: Investigated for potential therapeutic uses, although not currently approved for medical use.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Mécanisme D'action
The compound exerts its effects by binding to the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the benzodiazepine binding site on the GABA-A receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alprazolam: Another benzodiazepine with similar anxiolytic and sedative properties.
Flualprazolam: Structurally similar, with a fluorine atom in the ortho position of the phenyl ring.
Triazolam: Shares a similar triazolo structure and is used as a hypnotic.
Uniqueness
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine is unique due to its specific substitution pattern and its classification as a designer benzodiazepine. This makes it distinct from medically used benzodiazepines, which are more thoroughly studied and regulated .
Propriétés
Numéro CAS |
59469-08-8 |
|---|---|
Formule moléculaire |
C18H17ClFN3 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H17ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13,18,22H,9-10H2,1H3 |
Clé InChI |
JAZVLJJOEMTUJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















